molecular formula C16H14ClN3O2 B4321980 N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE

Cat. No.: B4321980
M. Wt: 315.75 g/mol
InChI Key: YCDRFSCTNLPYQR-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE typically involves the reaction of benzimidazole derivatives with chlorophenoxyacetic acid derivatives. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound may find applications in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE would depend on its specific biological activity. Generally, benzimidazole derivatives are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE include other benzimidazole derivatives, such as:

  • N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenoxy group. This structural feature may impart distinct biological or chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(3-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-11-4-3-5-12(8-11)22-10-16(21)18-9-15-19-13-6-1-2-7-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDRFSCTNLPYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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